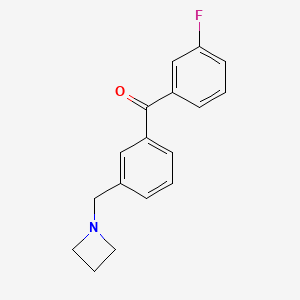

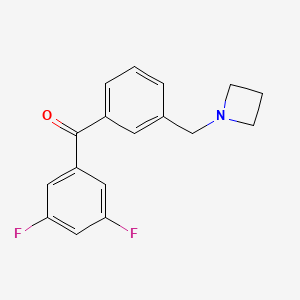

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

Synthesis Analysis

While specific synthesis methods for “4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid” were not found, a method for the preparation of 2,3,4,5-tetrafluorophenol from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid has been proposed . This method involves the intramolecular cyclization of the salt of this acid in the presence of K2CO3 .科学研究应用

Synthesis of Heterocyclic Compounds

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid is used in the synthesis of various heterocyclic systems. Salem et al. (2014) explored its reactivity towards different nucleophiles, resulting in the formation of compounds like pyridazinone, tetrahydroquinoline, and oxazinone (Salem, El-Hashash, Mahmoud, & Madkour, 2014).

Electrochemical Properties

Hildebrandt et al. (2010) synthesized a supercrowded 2,3,4,5-tetraferrocenylthiophene, revealing its electrochemical reversibility and electron-transfer properties, highlighting its potential in electrochemistry (Hildebrandt, Rüffer, Erasmus, Swarts, & Lang, 2010).

Antibacterial Activities

Zhang Ji-yun (2010) focused on the synthesis of 4,4′-(alkylmethylene)bis[1-phenyl-3-(2,3,4,5-tetrafluorophenyl)-5-pyrazolone], demonstrating significant antibacterial activity against E. coli, showing its potential in medical applications (Zhang Ji-yun, 2010).

Microwave-Assisted Synthesis

Tolstoluzhsky et al. (2008) developed an efficient protocol using microwave assistance and ytterbium triflate catalyst for the synthesis of derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, a related compound, which serves as a building block in the synthesis of biologically active compounds (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).

Nonlinear Optical Materials

Vanasundari et al. (2018) investigated derivatives of 4-oxobutanoic acid, finding that they are good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizability (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antimicrobial and Antifungal Activities

Sayed et al. (2003) conducted a study on the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to compounds with antimicrobial and antifungal activities, showing its applicability in pharmaceutical research (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Fluorescence Probes Development

Setsukinai et al. (2003) designed novel fluorescence probes to detect reactive oxygen species, demonstrating the application of related compounds in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Corrosion Inhibition

Bentiss et al. (2007) explored 4H-triazole derivatives for corrosion and dissolution protection of mild steel, showing the application of related compounds in materials science (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Photoluminescent and Magnetic Properties

Pointillart et al. (2009) synthesized compounds demonstrating photoluminescent and magnetic properties, indicating potential applications in materials science and engineering (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).

Synthesis of Trifluoromethylated Analogues

Sukach et al. (2015) used related compounds to synthesize new trifluoromethylated analogues, indicating its significance in developing novel chemical entities (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).

属性

IUPAC Name |

4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-5-3-4(6(15)1-2-7(16)17)8(12)10(14)9(5)13/h3H,1-2H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUZCDBISQJJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)

![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)

![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)